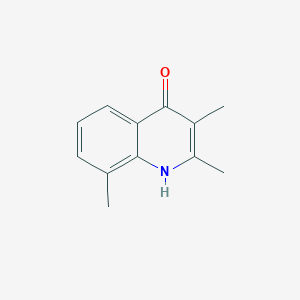

2,3,8-Trimethylquinolin-4(1H)-one

Description

Historical Context and Discovery

The historical development of 2,3,8-Trimethylquinolin-4(1H)-one is intertwined with the broader evolution of quinoline chemistry, which has roots dating back to the late 19th century. While specific information about the first synthesis or isolation of 2,3,8-Trimethylquinolin-4(1H)-one is not explicitly detailed in the available literature, its development likely emerged as part of systematic explorations of quinoline derivatives that gained momentum during the 20th century.

Quinoline chemistry itself has a rich history, with significant contributions from researchers like Combes, who reported a quinoline synthesis method in 1888 that now bears his name. The Combes quinoline synthesis involves the condensation of unsubstituted anilines with β-diketones to form substituted quinolines after an acid-catalyzed ring closure of an intermediate Schiff base. This synthetic approach represents one of several classical methods that potentially could be adapted for constructing specifically substituted quinolinones like 2,3,8-Trimethylquinolin-4(1H)-one.

The development of quinoline chemistry was substantially driven by the search for antimalarial drugs, as the natural alkaloid quinine (a quinoline derivative) was one of the first effective treatments for malaria. This historical connection between quinoline compounds and medicinal applications established a foundation for continued interest in compounds like 2,3,8-Trimethylquinolin-4(1H)-one.

Throughout the 20th century, additional synthetic methodologies for quinoline derivatives expanded significantly, including approaches like the Conrad-Limpach synthesis and modifications of the Skraup-Doebner-Von Miller synthesis. These developments likely facilitated access to specifically substituted derivatives like 2,3,8-Trimethylquinolin-4(1H)-one, enabling more detailed studies of their properties and potential applications.

Position within Quinolinone Family of Heterocyclic Compounds

2,3,8-Trimethylquinolin-4(1H)-one occupies a specific position within the broader family of quinolinones, which are themselves an important class of nitrogen-containing heterocyclic compounds. Understanding this position requires consideration of both structural features and chemical classification hierarchies.

Structurally, 2,3,8-Trimethylquinolin-4(1H)-one is characterized as a 4-quinolinone (also referred to as 4(1H)-quinolinone), indicating that the ketone functionality is at the 4-position of the quinoline ring, with the hydrogen attached to the nitrogen (hence the 1H designation). This structural classification distinguishes it from other quinoline derivatives such as 2,3,4-trimethylquinoline and 4,6,8-trimethyl-quinolin-2-ol, which feature different substitution patterns and functional group arrangements.

The quinolinone scaffold represents a privileged structure in drug discovery, with heterocycle-fused quinolinone derivatives exhibiting a wide spectrum of biological activities. Within this family, various substitution patterns create unique subclasses with distinct properties. The position and nature of substituents significantly influence physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and electronic distribution, which in turn affect biological interactions.

The specific pattern of methyl substitution at positions 2, 3, and 8 distinguishes 2,3,8-Trimethylquinolin-4(1H)-one from other members of the quinolinone family. This substitution pattern potentially influences various properties including lipophilicity, electronic distribution, molecular recognition characteristics, and metabolic stability, creating a unique molecular entity with potentially distinctive properties compared to other quinolinone derivatives.

Significance in Medicinal Chemistry

The significance of 2,3,8-Trimethylquinolin-4(1H)-one in medicinal chemistry derives from the broader importance of quinolinone derivatives as pharmacologically active compounds. The heterocycle-fused quinolinone scaffold is considered one of the privileged structures in drug discovery, as quinolinone derivatives exhibit various biological activities allowing them to act as anti-inflammatory, anticancer, antidiabetic, and antipsychotic agents.

Quinolinone derivatives have been explored for their potential across multiple therapeutic areas:

Anti-inflammatory activity: Quinolinones have shown promise in inhibiting various inflammatory pathways, including cytokine production. Research has demonstrated that certain quinolinone derivatives can inhibit the production of inflammatory mediators such as TNF-α, IL-6, IL-8, and IFN-γ. For example, pyrano[3,2-c]quinoline derivatives have been found to inhibit TNF-α production in human peripheral blood mononuclear cells.

Anticancer activity: Several quinoline derivatives exhibit antiproliferative effects against various cancer cell lines. Tylophorine, a phenanthraindolizidine alkaloid structurally related to quinoline compounds, has been shown to significantly inhibit VEGF-induced angiogenesis processes and directly inhibit VEGFR2 tyrosine kinase activity. Other quinoline derivatives, such as N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine, have demonstrated potential as antiproliferative agents against several human tumor cell lines with IC50 values below 10 mM.

Antimicrobial activity: Building on the historical success of quinoline-based antimalarials, researchers continue to explore quinolinone derivatives for activity against bacteria, fungi, and other pathogens. Quinolone antibiotics, which share structural similarities with quinolinones, constitute a large group of broad-spectrum bacteriocidals that are widely used in human and veterinary medicine.

Neurological applications: Certain quinolinone derivatives have shown activity in neurological models, suggesting potential applications in disorders of the central nervous system.

The specific positioning of the three methyl groups in 2,3,8-Trimethylquinolin-4(1H)-one may confer unique pharmacological properties that differentiate it from other quinolinone derivatives. Structure-activity relationship studies of quinolinones generally indicate that substitution patterns significantly influence binding interactions with biological targets, potentially opening specific avenues for drug development.

Contemporary Research Landscape

Current research involving 2,3,8-Trimethylquinolin-4(1H)-one and related quinolinone derivatives spans multiple scientific disciplines and approaches. The contemporary research landscape encompasses several key areas:

Synthesis methodology development: Efforts to develop more efficient, cost-effective, and environmentally friendly methods for synthesizing quinolinone derivatives continue to be an active area of research. Recent trends include:

Green chemistry approaches that reduce the use of hazardous reagents, as seen in patent CN110747241B which describes an enzyme-chemical method for synthesizing a related quinoline derivative that is "friendly to the environment" and avoids the use of strong acids as catalysts.

Biocatalytic methods that offer high specificity under mild conditions, such as using yeast as a biocatalyst in quinoline synthesis.

Microwave-assisted synthesis approaches that enhance reaction rates and yields for heterocyclic compounds.

Metal-catalyzed coupling reactions for constructing heterocyclic cores with specific substitution patterns.

Structure-activity relationship (SAR) studies: Researchers are investigating how structural modifications to the basic quinolinone scaffold, including variations in the positioning of methyl groups and other substituents, affect biological activity. For example, studies on pyrano[3,2-c]quinoline derivatives have shown that 3-substitution on the aryl ring at the C4 position is significant for both TNF-α and IL-6 inhibition and anticancer activity.

Medicinal applications exploration: Ongoing screening of quinolinone libraries against various disease targets is uncovering new potential therapeutic applications. Recent research has particularly focused on:

Computational studies: Modern computational methods are being employed to predict the properties and potential biological activities of compounds like 2,3,8-Trimethylquinolin-4(1H)-one, guiding experimental work. For example, molecular docking simulation has been used to study how tylophorine interacts with the ATP-binding region of the VEGFR2 kinase unit.

The commercial availability of 2,3,8-Trimethylquinolin-4(1H)-one from multiple chemical suppliers (with prices ranging from approximately $155 for 250mg to $1387 for 5g at 98% purity) indicates ongoing research interest in this compound. This accessibility facilitates its inclusion in chemical libraries for biological screening and as a building block for synthesizing more complex molecules.

Nomenclature Systems and Structural Classification

The naming and classification of 2,3,8-Trimethylquinolin-4(1H)-one follow systematic principles for heterocyclic compounds, with several nomenclature systems and structural classifications being relevant:

IUPAC Nomenclature: The formal IUPAC name is 2,3,8-trimethyl-1H-quinolin-4-one, which systematically describes the structure as a quinoline core with three methyl substituents at positions 2, 3, and 8, and a ketone at position 4, with the hydrogen explicitly noted as being attached to the nitrogen (position 1).

Alternative Names and Synonyms: The compound is also referred to by several alternative names in the literature and chemical databases:

Chemical Identifiers: The compound is identified in chemical databases by several unique identifiers:

Structural Classification: From a structural perspective, 2,3,8-Trimethylquinolin-4(1H)-one is classified according to several hierarchical levels:

- Heterocyclic compound: Contains a nitrogen heteroatom in a ring structure

- Quinoline derivative: Features the basic bicyclic quinoline structure

- 4-Quinolinone: Specifically has a ketone functionality at position 4 of the quinoline ring

- Trimethyl-substituted compound: Contains three methyl groups at specific positions (2, 3, and 8)

Tautomerism Considerations: An important aspect of the nomenclature is the recognition of tautomerism between the "one" (ketone) and "ol" (enol) forms, which explains the dual nomenclature sometimes encountered in the literature:

- The quinolinone form (with the ketone at position 4) is generally considered the predominant tautomer

- The hydroxyquinoline form (with the hydroxyl at position 4) represents the enol tautomer

- Both naming conventions appear in the chemical literature and databases

The structural characteristics of 2,3,8-Trimethylquinolin-4(1H)-one, particularly its specific pattern of methyl substitution, distinguish it from other quinolinone derivatives and potentially confer unique physicochemical and biological properties. This specific molecular architecture makes it an interesting subject for continued research in medicinal chemistry and organic synthesis.

Properties

CAS No. |

1203-47-0 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2,3,8-trimethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H13NO/c1-7-5-4-6-10-11(7)13-9(3)8(2)12(10)14/h4-6H,1-3H3,(H,13,14) |

InChI Key |

NEJSVKQCZZIGQZ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)C |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)C |

Synonyms |

2,3,8-TRIMETHYLQUINOLIN-4-OL |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Positional Effects: Methylation at position 3 in quinolinones (as in the target compound) is less common than at positions 1 or 4. Such substitution may sterically hinder metabolic oxidation, improving stability.

- Heterocyclic Modifications: Quinazoline derivatives () replace the quinolinone oxygen with a nitrogen atom, enhancing CNS activity but reducing anticancer potency compared to pyrazoline-thiazolidinone-isatin hybrids.

Anticancer Potential

- Pyrazoline-thiazolidinone-isatins (e.g., ID 3288, 3833): These compounds, though structurally distinct from quinolinones, share substituent-driven cytotoxicity. Bromine at position 5 and naphthyl groups enhance activity against tumor cells (IC₅₀ values < 10 µM).

Antimicrobial Activity

- 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: Fluoro and chloro substituents confer broad-spectrum antibacterial activity, with MIC values comparable to ciprofloxacin against E. coli.

- 2,3,8-Trimethylquinolin-4(1H)-one: The absence of halogens may limit antibacterial efficacy, but methyl groups could improve membrane permeability.

CNS Modulation

- 2,3,8-Trisubstituted quinazolines : Demonstrated potent anticonvulsant activity in maximal electroshock (MES) models, with compound 27 showing ED₅₀ = 32 mg/kg.

- Quinolinones: Methylation at position 3 in quinolinones may enhance blood-brain barrier penetration, though this remains untested for the target compound.

Physicochemical Properties

- Lipophilicity: Methyl groups increase logP values, enhancing bioavailability. For example, 1-Ethyl-2,6,8-trimethylquinolin-4(1H)-one (logP ≈ 2.8) is more lipophilic than halogenated analogues (logP ≈ 2.1 for compound in ).

- Molecular Weight : The target compound (~215 g/mol) falls within the optimal range for oral bioavailability (200–500 g/mol), unlike larger triazole derivatives (e.g., 3a-j in , MW 300–350).

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,3,8-Trimethylquinolin-4(1H)-one to improve yield and purity?

Methodological Answer:

- Reagent Selection : Use reducing agents like LiAlH₄ for ketone reduction and SOCl₂ for chlorination, as demonstrated in analogous quinolinone syntheses .

- Reaction Conditions : Optimize temperature and solvent polarity (e.g., THF or CHCl₃) to minimize side reactions. For example, tetrazole-based intermediates require anhydrous conditions to prevent hydrolysis .

- Purification : Employ preparative HPLC or column chromatography to isolate the compound, ensuring ≤0.4% total impurities as per pharmaceutical guidelines .

Q. Which spectroscopic techniques are most effective for characterizing 2,3,8-Trimethylquinolin-4(1H)-one, and what structural features do they elucidate?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify methyl group positions (e.g., 2-, 3-, and 8-methyl) and confirm the quinolinone core. 2D NMR (e.g., COSY, HMBC) resolves regiochemical ambiguities in derivatives .

- X-ray Crystallography : Determines absolute stereochemistry and intermolecular interactions, with mean C–C bond precision of 0.003 Å and R factor <0.05 .

- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., m/z 724 for triazole derivatives) and detects fragmentation patterns .

Q. How should researchers approach the analysis of impurities in 2,3,8-Trimethylquinolin-4(1H)-one batches according to pharmaceutical guidelines?

Methodological Answer:

- Analytical Validation : Use HPLC with UV detection (e.g., 254 nm) and reference standards to quantify impurities, adhering to ≤0.4% total impurities .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products. Compare retention times with known analogs (e.g., 6-hydroxy-3,4-dihydroquinolin-2-one) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of 2,3,8-Trimethylquinolin-4(1H)-one?

Methodological Answer:

- Cross-Validation : Combine ¹⁵N NMR and heteronuclear correlation experiments (HMBC/HSQC) to resolve ambiguities in triazole or tetrazole substituents .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for regioisomeric structures .

- Elemental Analysis : Confirm stoichiometry (e.g., C₁₆H₂₁NO₂ for heptyl derivatives) to rule out byproducts .

Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of 2,3,8-Trimethylquinolin-4(1H)-one derivatives in biological assays?

Methodological Answer:

- Bioassay Design : Use human polymorphonuclear granulocytes to assess anti-inflammatory activity (e.g., IC₅₀ = 12.1 µM for leukotriene inhibition) .

- Functional Group Variation : Synthesize analogs with substituted tetrazoles or triazoles to evaluate steric/electronic effects on target binding .

- Molecular Docking : Map substituent interactions (e.g., methyl groups) with enzyme active sites (e.g., cyclooxygenase) using crystallographic data .

Q. What strategies are recommended for the regioselective functionalization of the quinolinone core in 2,3,8-Trimethylquinolin-4(1H)-one to avoid side reactions?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., 4-keto group) with acetyl or benzyl groups during functionalization .

- Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation at the 4-position .

- Microwave Synthesis : Enhance reaction specificity and reduce side products via controlled heating (e.g., 100°C, 30 min) for tetrazole coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.